2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBCHORANYZASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents onto the benzoic acid ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzoic acids
- Biaryl compounds
- Various fluorinated and brominated derivatives
Scientific Research Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Findings:
Substituent Position Effects :
- The 2-Br, 4-F, 6-CF₃ configuration in the target compound maximizes electronic effects for nucleophilic aromatic substitution, outperforming analogs like 3-Bromo-6-fluoro-2-methylbenzoic acid, where bromine at position 3 reduces reactivity .
- Trifluoromethyl vs. Methyl : The -CF₃ group increases acidity (pKa ~1.5–2.0) compared to -CH₃, enhancing solubility in polar solvents and stability under acidic conditions .
Synthetic Utility :
- The boronic acid derivative of the target compound ([2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic acid) is critical for Suzuki-Miyaura couplings, enabling access to biaryl structures in drug discovery .
Biological Activity
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of multiple fluorine atoms and a bromine atom, suggest potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A bromine atom at the 2-position,
- A fluorine atom at the 4-position,
- A trifluoromethyl group at the 6-position.
These halogen substitutions significantly influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms enhance the compound's binding affinity and reactivity, making it a valuable candidate in drug design and development. Specifically, it may modulate enzymatic activity or receptor interactions, which can lead to therapeutic effects in various biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The presence of trifluoromethyl groups has been associated with enhanced antistaphylococcal activity .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have shown that certain derivatives can modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. Compounds structurally related to this compound have exhibited varying degrees of inhibition on NF-κB activation, indicating a possible mechanism for reducing inflammation .
Antiparasitic Activity
Exploratory research into similar benzoic acid derivatives has revealed promising antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and metabolic stability, enhancing their efficacy in vivo .
Case Studies
- Antimicrobial Evaluation : In vitro tests on compounds resembling this compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial action.
- Inflammatory Response Modulation : Studies indicated that certain derivatives could inhibit NF-κB activity by approximately 9%, showcasing their potential as anti-inflammatory agents .
- Antiparasitic Efficacy : Research focused on modifying benzoic acid derivatives has shown that specific substitutions can enhance activity against malaria parasites, suggesting a pathway for developing new treatments .
Data Tables
| Activity Type | Compound | IC50/EC50 (µM) | Target/Organism |
|---|---|---|---|
| Antimicrobial | 10 | 0.004 | S. aureus |
| Anti-inflammatory | 11 | 6.5 | NF-κB |
| Antiparasitic | S-WJM992 | 0.030 | P. falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
